molecular formula C18H54HoN3Si6 B1637965 Tris(N N-bis(trimethylsilyl)amide)holmi&

Tris(N N-bis(trimethylsilyl)amide)holmi&

Cat. No.: B1637965
M. Wt: 646.1 g/mol
InChI Key: OKANGQPIHFPJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[N,N-bis(trimethylsilyl)amide]holmium(III) (chemical formula: C₁₈H₅₄HoN₃Si₆; CAS 41836-27-5) is a homoleptic lanthanide complex where holmium(III) is coordinated to three bulky bis(trimethylsilyl)amide ligands. This compound belongs to a broader class of lanthanide tris(amide) complexes, widely studied for their applications in homogeneous catalysis and organometallic synthesis. The sterically demanding ligands enhance solubility in organic solvents and stabilize the metal center, enabling catalytic activity in reactions such as C–H bond activation and deoxygenative reductions .

Properties

Molecular Formula

C18H54HoN3Si6

Molecular Weight

646.1 g/mol

IUPAC Name

bis(trimethylsilyl)azanide;holmium(3+)

InChI

InChI=1S/3C6H18NSi2.Ho/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3

InChI Key

OKANGQPIHFPJSI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3]

Pictograms

Flammable; Corrosive

Origin of Product

United States

Preparation Methods

Salt Metathesis with Holmium Halides

The most widely documented method involves the reaction of holmium(III) halides (e.g., HoCl₃ or HoI₃) with sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) in anhydrous solvents. This route leverages the strong Lewis basicity of the amide ligand to displace halide ions.

Procedure :

  • Stoichiometric Reaction :
    HoCl₃ + 3 NaN(SiMe₃)₂ → Ho(N(SiMe₃)₂)₃ + 3 NaCl

Conducted in tetrahydrofuran (THF) or diethyl ether under argon, this reaction proceeds at −78°C to room temperature over 12–24 hours. The insoluble NaCl byproduct is removed via filtration, and the product is isolated by solvent evaporation.

  • Cryptand-Assisted Synthesis :
    For enhanced solubility, cryptands such as 2.2.2-cryptand sequester sodium ions, stabilizing the reactive holmium species:
    HoI₃ + 3 K[N(SiMe₃)₂] + cryptand → [K(cryptand)][Ho(N(SiMe₃)₂)₃] + 3 KI

    This method, adapted from europium and ytterbium analogs, yields crystalline products suitable for X-ray diffraction.

Optimization Data :

Parameter Value Source
Solvent THF
Temperature −78°C to 25°C
Yield 70–85%
Purity (Titration) ≥98%

Alkane Elimination from Holmium Alkyls

An alternative pathway employs holmium(III) alkyl precursors, such as Ho(CH₂SiMe₃)₃, reacting with bis(trimethylsilyl)amine (HN(SiMe₃)₂) to release methane:

Mechanism :
Ho(CH₂SiMe₃)₃ + 3 HN(SiMe₃)₂ → Ho(N(SiMe₃)₂)₃ + 3 CH₃(CH₂SiMe₃)

Advantages :

  • Avoids halide contamination.
  • Suitable for gas-phase deposition techniques.

Challenges :

  • Requires stringent moisture/oxygen exclusion.
  • Limited scalability due to precursor instability.

Lewis Acid-Mediated Ligand Exchange

Recent advances utilize gallium or aluminum Lewis acids to stabilize intermediate holmium complexes. For example, treatment of HoMe₃(GaMe₃) with HN(SiMe₃)₂ in the presence of dimethylaminopyridine (DMAP) induces methane elimination:

Steps :

  • HoMe₃(GaMe₃) + 3 HN(SiMe₃)₂ → Ho(N(SiMe₃)₂)₃ + 3 CH₄ + GaMe₃
  • DMAP coordinates to holmium, preventing ligand redistribution.

Key Insight :
The weaker Ho–Ga bond (vs. Ho–Al) facilitates smoother ligand exchange, achieving yields >90%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : ν(N–Si) stretches at 1,090 cm⁻¹ and 1,020 cm⁻¹ confirm ligand coordination.
  • NMR : ¹H NMR (C₆D₆) shows singlet at δ 0.15 ppm for Si(CH₃)₃ groups.

Titrimetric Assay

Complexometric titration with EDTA quantifies holmium content (%Ho = 25.47 ± 0.2%), aligning with theoretical values.

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound hydrolyzes rapidly, necessitating Schlenk-line or glovebox techniques. Storage under argon in amber glass ampules is recommended.

Ligand Redistribution

Bulky silyl ligands minimize disproportionation, but traces of Ho(N(SiMe₃)₂)₂Cl may form if halide precursors are impure. Recrystallization from hexane/THF mixtures enhances purity.

Industrial and Research Applications

  • Catalysis : Mediates C–H bond activation in hydrocarbon functionalization.
  • Materials Science : Serves as a volatile precursor for holmium-containing thin films.

Chemical Reactions Analysis

Types of Reactions

Tris(N N-bis(trimethylsilyl)amide)holmi& undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.

    Coordination Reactions: It can form coordination complexes with other metal centers or ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compoundamp; include weakly protic reagents and other metal halides. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with other metal halides can produce mixed-metal complexes, while substitution reactions can yield new coordination compounds .

Mechanism of Action

The mechanism of action of Tris(N N-bis(trimethylsilyl)amide)holmi& involves its ability to form stable coordination complexes with various ligands. The bulky bis(trimethylsilyl)amide ligands provide steric protection to the holmium center, allowing it to participate in selective reactions. The compound’s lipophilic nature also enhances its solubility in nonpolar solvents, facilitating its use in various chemical processes .

Comparison with Similar Compounds

Structural and Physical Properties

The molecular weight of Tris[N,N-bis(trimethylsilyl)amide]holmium(III) is approximately 645.47 g/mol, calculated from its formula. This follows the trend observed in analogous lanthanide complexes, where molecular weight increases with the atomic number of the lanthanide (Table 1).

Table 1: Molecular Weights of Selected Lanthanide Tris(amide) Complexes

Compound Lanthanide Molecular Weight (g/mol)
Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III) La 600.35
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) Ce 621.43
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) Nd 625.39
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) Sm 631.51
Tris[N,N-bis(trimethylsilyl)amide]europium(III) Eu 633.13
Tris[N,N-bis(trimethylsilyl)amide]holmium(III) Ho ~645.47
Tris[N,N-bis(trimethylsilyl)amide]erbium(III) Er 648.41

Physical states and melting points vary slightly:

  • Erbium(III) complex : Pink powder, m.p. 166°C .
  • Neodymium(III) complex : Blue-green powder, m.p. 156–159°C .
  • Holmium(III) complex : Physical state unspecified; likely a solid with comparable thermal stability .

Table 2: Hazard Comparison

Compound Hazard Statements
Holmium(III) complex H228, H261, H314
Neodymium(III) complex H228, H261, H314
Erbium(III) complex H228, H261, H314

Commercial Availability and Purity

  • Holmium(III) complex : Available from Ereztech in purities up to 99.999% (5N grade), packaged under argon to prevent degradation .
  • Others : Cerium(III), neodymium(III), and erbium(III) complexes are similarly available from suppliers like Alfa Aesar and Strem Chemicals, with purity grades tailored for research or industrial use .

Q & A

Q. What are the recommended synthetic routes for Tris(N,N-bis(trimethylsilyl)amide)holmium(III), and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via salt metathesis between holmium(III) chloride (HoCl₃) and lithium bis(trimethylsilyl)amide (Li[N(SiMe₃)₂]) in anhydrous tetrahydrofuran (THF) or toluene. Key steps include:

  • Conducting reactions under inert atmosphere (e.g., argon or nitrogen glovebox) to prevent hydrolysis .
  • Purification via sublimation under reduced pressure (10⁻³–10⁻⁴ mbar) to isolate the product from unreacted starting materials .
  • Purity optimization requires rigorous drying of solvents (e.g., distillation over sodium/benzophenone) and exclusion of moisture, as the compound is highly water-reactive .

Q. What characterization techniques are critical for confirming the structure and purity of Tris(N,N-bis(trimethylsilyl)amide)holmium(III)?

Methodological Answer:

  • Single-crystal X-ray diffraction (XRD): Resolves the coordination geometry and confirms ligand arrangement around the holmium center .
  • Nuclear Magnetic Resonance (NMR): ¹H and ²⁹Si NMR in deuterated benzene can verify ligand integrity and detect impurities .
  • Elemental Analysis (EA): Quantifies C, H, and N content to validate stoichiometry .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition pathways (e.g., melting point ~150–160°C, extrapolated from analogous lanthanide complexes) .

Advanced Research Questions

Q. How does the steric bulk of the bis(trimethylsilyl)amide ligand influence the reactivity of Tris(N,N-bis(trimethylsilyl)amide)holmium(III) in catalytic applications?

Methodological Answer: The bulky N(SiMe₃)₂ ligands create a low-coordination environment around Ho(III), enhancing its Lewis acidity and catalytic activity in reactions like polymerization or C–H bond activation. To study this:

  • Compare catalytic performance with less sterically hindered analogs (e.g., HoCl₃) in model reactions (e.g., ethylene polymerization) .
  • Use X-ray Absorption Spectroscopy (XAS) to probe electronic structure changes during catalysis .
  • Computational studies (DFT) can model ligand effects on reaction transition states .

Q. What challenges arise when using Tris(N,N-bis(trimethylsilyl)amide)holmium(III) as a precursor for thin-film deposition (CVD/ALD), and how can deposition parameters be optimized?

Methodological Answer:

  • Challenge 1: Low vapor pressure requires sublimation temperatures >150°C , risking precursor decomposition.
    • Solution: Use pulsed CVD with short precursor exposure times and carrier gases like argon to enhance volatility .
  • Challenge 2: Oxygen sensitivity leads to oxide contamination.
    • Solution: Optimize reactor conditions (e.g., ultra-high vacuum, reducing atmospheres) and pair with oxygen-free co-reactants (e.g., NH₃) .
  • Characterization: Monitor film composition via X-ray Photoelectron Spectroscopy (XPS) and crystallinity via Grazing-Incidence XRD .

Q. How can researchers resolve discrepancies in reported thermal stability data for Tris(N,N-bis(trimethylsilyl)amide)holmium(III)?

Methodological Answer: Conflicting TGA/DSC data (e.g., decomposition onset at 160°C vs. 180°C) may stem from:

  • Impurity variance: Repeat synthesis with stricter purity controls (e.g., sublimation cycles) .
  • Atmospheric differences: Conduct thermal analysis under inert vs. reactive gas flows to isolate decomposition mechanisms .
  • Instrument calibration: Cross-validate results using multiple instruments (e.g., TGA coupled with mass spectrometry for evolved gas analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.